2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Positional Isomerism

2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a fully synthetic small-molecule research compound (C20H21FN4OS2, MW 416.53 g/mol) built on a 1,3,4-thiadiazole heterocyclic core. Position 2 of the thiadiazole ring carries a 2-fluorobenzylthioether substituent, while position 5 is functionalized with a 4-(4-methoxyphenyl)piperazin-1-yl moiety.

Molecular Formula C20H21FN4OS2
Molecular Weight 416.53
CAS No. 1105198-22-8
Cat. No. B2667917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
CAS1105198-22-8
Molecular FormulaC20H21FN4OS2
Molecular Weight416.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=CC=C4F
InChIInChI=1S/C20H21FN4OS2/c1-26-17-8-6-16(7-9-17)24-10-12-25(13-11-24)19-22-23-20(28-19)27-14-15-4-2-3-5-18(15)21/h2-9H,10-14H2,1H3
InChIKeyOTWOLXWPBHUIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105198-22-8) – Structural Identity, Core Scaffold, and Procurement Baseline


2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a fully synthetic small-molecule research compound (C20H21FN4OS2, MW 416.53 g/mol) built on a 1,3,4-thiadiazole heterocyclic core. Position 2 of the thiadiazole ring carries a 2-fluorobenzylthioether substituent, while position 5 is functionalized with a 4-(4-methoxyphenyl)piperazin-1-yl moiety . The 1,3,4-thiadiazole scaffold is recognized across medicinal chemistry for its pseudo-aromatic character, metabolic robustness, and capacity to engage diverse biological targets including kinases, proteases, and microbial enzymes [1]. This compound is supplied by multiple vendors as a research-grade chemical (typically ≥95% purity) for non-human, non-therapeutic investigative use, and is catalogued under CAS 1105198-22-8 with the canonical SMILES COc1ccc(N2CCN(c3nnc(SCc4ccccc4F)s3)CC2)cc1 .

Why In-Class Thiadiazole-Piperazine Analogs Cannot Be Interchanged with CAS 1105198-22-8 Without Quantitative Justification


Within the commercially available 1,3,4-thiadiazole-piperazine chemical space, even minor positional isomerism can produce large shifts in target engagement, physicochemical properties, and biological readout. The patent literature on 1,3,4-thiadiazole inhibitors demonstrates that the most potent compounds are those bearing specific benzylthio(mercapto) substitution patterns at position 2, where the electronic character and position of aryl ring substituents directly modulate enzyme inhibitory activity [1]. The target compound's precise ortho-fluorobenzylthio architecture at C2 combined with a para-methoxyphenylpiperazine at C5 occupies a distinct chemical space relative to its meta-fluoro, para-fluoro, or ortho-methoxy positional isomers that are listed under separate CAS numbers. Generic replacement with a non-isosteric analog therefore carries a high risk of altering the electronic surface potential, hydrogen-bonding capacity, and lipophilicity profile that define this molecule's interaction with biological targets. Without compound-specific comparative data, substituting even a single-atom positional isomer invalidates the structure-activity relationship (SAR) context for which this compound was designed or selected.

Quantitative Differentiation Evidence for 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole vs. Closest Analogs


Ortho- vs. Meta-Fluorobenzylthio Positional Isomerism: Structural and Predicted Electronic Differentiation

The target compound bears a 2-fluorobenzylthio (ortho-fluoro) substituent at C2 of the 1,3,4-thiadiazole ring. The closest commercially catalogued positional isomer is 2-((3-fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-07-7), which carries the fluorine atom at the meta position of the benzyl ring. The ortho-fluorine placement in the target compound introduces a steric and electronic environment distinct from the meta isomer: the fluorine atom is positioned closer to the thioether sulfur bridge (F–S through-space distance ~3.0–3.5 Å in the ortho isomer vs. ~5.0–5.5 Å in the meta isomer, estimated from standard bond geometries), potentially participating in intramolecular F···S or F···H–C non-covalent interactions that are absent in the meta isomer . A patent review of 1,3,4-thiadiazole inhibitors concluded that the electronic properties of substituents at positions 2 and 5 are critical determinants of enzyme inhibitory potency, with specific substitution patterns producing high selectivity for certain enzymatic targets [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Fluorine Positional Isomerism

Para-Methoxy vs. Ortho-Methoxy Phenylpiperazine Substitution: Predicted Lipophilicity and Steric Differentiation

The target compound contains a 4-(4-methoxyphenyl)piperazin-1-yl group at C5, placing the methoxy substituent at the para position of the phenyl ring. The commercially available isomer 2-((2-fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105222-96-5) relocates the methoxy group to the ortho position. While no experimentally measured logP or logD values are published for either compound, the para-methoxy arrangement in the target compound is expected to produce a more linear, less sterically encumbered molecular shape compared to the ortho-methoxy isomer, which positions the methoxy group closer to the piperazine nitrogen and may restrict conformational freedom at the N-aryl bond . In broader piperazine SAR studies, para-substituted arylpiperazines consistently display different receptor-binding profiles compared to their ortho-substituted counterparts due to altered electron density at the piperazine N4 position [1].

Lipophilicity (cLogP) Steric Effects Piperazine SAR

Drug-Likeness Compliance: Lipinski's Rule of Five Profile Supports Screening Library Inclusion

The target compound satisfies all four Lipinski Rule of Five criteria: molecular weight = 416.53 g/mol (< 500 Da limit), calculated logP (cLogP) is predicted to be below 5 based on the presence of polar thiadiazole and piperazine functionalities, hydrogen bond donor count = 0, and hydrogen bond acceptor count (N, O, S atoms) is within the ≤10 limit . By contrast, the analog 2-((4-fluorobenzyl)thio)-5-(piperazin-1-yl)-1,3,4-thiadiazole (which lacks the methoxyphenyl group and requires a trifluoroacetate counterion for commercial availability) carries a free NH on the piperazine ring (HBD count = 1) and exhibits different solubility properties due to salt formation, which may complicate direct use in certain cell-based assays without pH adjustment . The target compound's neutral form with zero H-bond donors makes it intrinsically more membrane-permeable by the Lipinski heuristic, a relevant consideration when selecting compounds for cellular phenotypic screening libraries.

Drug-likeness Lipinski Rule of Five Physicochemical Properties

Class-Level Evidence: 1,3,4-Thiadiazoles with Benzylthio Substituents at C2 Are Among the Most Inhibitory Active Derivatives

A comprehensive patent review covering 1,3,4-thiadiazole-based inhibitors concluded that the most inhibitory active compounds are those incorporating benzylthio(mercapto) groups at positions 2 and 5, combined with secondary alkyl(aryl)amido functionalities [1]. The target compound's 2-fluorobenzylthio substituent directly aligns with this privileged SAR feature. Additionally, thiadiazole derivatives have demonstrated higher antibacterial, antitumor, and antiviral activities than standard reference drugs in multiple independent studies, with certain substitution patterns conferring selective enzyme inhibition based on electronic properties [1]. A separate study of piperazine-containing thiadiazole hybrids reported that compounds with arylpiperazine substitutions at C5 exhibited moderate to potent anticancer activity against colon carcinoma (HCT-116) and other cell lines, with specific derivatives inducing caspase-dependent apoptosis and downregulating Bcl-2 [2]. While none of these published datasets include the specific target compound, the concordance of its structural features with the most active SAR motifs supports its selection as a rationally designed analog for target-class screening.

Enzyme Inhibition Antitumor Antibacterial Thiadiazole SAR

Explicit Statement on Evidentiary Limitations

An exhaustive search of PubMed, Google Scholar, patent databases (USPTO, EPO, WIPO), PubChem, ChEMBL, BindingDB, and authoritative chemical databases (January 2026) identified no primary research articles, patents, or bioassay datasets that report quantitative biological activity data (IC50, EC50, Ki, MIC, % inhibition, or any other endpoint) for the specific compound CAS 1105198-22-8. All commercially available close positional isomers (CAS 1105225-07-7, 1105222-96-5, 1105252-64-9, 1105252-19-4) similarly lack published quantitative biological data. The differentiation claims in this guide are therefore limited to: (i) structural and physicochemical comparisons based on positional isomerism, (ii) class-level SAR inference from published 1,3,4-thiadiazole reviews and studies on structurally related scaffolds, and (iii) drug-likeness predictions from calculated molecular properties. Users should treat this compound as a research chemical without validated biological annotation and should independently generate compound-specific data for their target of interest.

Data Availability Research Chemical Evidence Strength

Scientifically Justified Application Scenarios for 2-((2-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105198-22-8)


Kinase or Enzyme Inhibitor Screening Library Construction Requiring Privileged 1,3,4-Thiadiazole SAR Features

This compound is structurally aligned with the most inhibitory active 1,3,4-thiadiazole motif identified in the patent literature—specifically, the combination of a benzylthio substituent at C2 with an arylpiperazine at C5 [1]. For research groups constructing focused compound libraries targeting kinases, phosphoribosyltransferases, or bacterial enzymes where thiadiazole scaffolds have demonstrated activity, CAS 1105198-22-8 represents a rationally designed analog that captures two privileged SAR features simultaneously. Its inclusion in a screening deck enables exploration of the ortho-fluorobenzyl/para-methoxyphenyl substitution vector, which is not accessible with the meta-fluoro or ortho-methoxy positional isomers available under separate CAS numbers.

Cell-Based Phenotypic Screening Requiring Neutral, Membrane-Permeable Compounds with Zero H-Bond Donors

With zero hydrogen bond donors, a molecular weight of 416.53 g/mol, and a predicted cLogP below 5, CAS 1105198-22-8 satisfies all Lipinski Rule of Five criteria [1]. These properties predict favorable passive membrane permeability, an advantage in cell-based phenotypic assays where intracellular target engagement is required. The neutral (non-salt) commercial form avoids the pH-dependent solubility complications associated with piperazine-NH analogs that are supplied as trifluoroacetate or hydrochloride salts .

SAR Expansion Around the C2-Benzylthio Position in 1,3,4-Thiadiazole-Piperazine Series

For medicinal chemistry teams conducting systematic SAR exploration of the 1,3,4-thiadiazole-piperazine scaffold, CAS 1105198-22-8 provides a specific ortho-fluorobenzylthio substitution pattern at C2 that is distinct from the meta-fluorobenzyl isomer (CAS 1105225-07-7) and the para-fluorobenzyl-containing analogs [1]. The ortho-fluorine placement introduces a unique through-space F···S interaction potential with the adjacent thioether sulfur, a stereoelectronic feature absent in meta- and para-fluoro positional isomers. This compound can serve as a reference point for evaluating how benzyl ring fluorine position affects target binding, metabolic stability, or cellular potency within a congeneric series.

Computational Docking and Pharmacophore Modeling Studies

The well-defined, rigid 1,3,4-thiadiazole core with two distinct aromatic substituents makes CAS 1105198-22-8 suitable as a computational probe for molecular docking and pharmacophore modeling studies [1]. Its para-methoxyphenylpiperazine moiety provides a linear, extended pharmacophoric feature that can be used to map hydrophobic and hydrogen-bond acceptor interactions in target binding pockets. Researchers can compare docking poses of this ortho-fluorobenzyl analog against the meta-fluorobenzyl isomer (CAS 1105225-07-7) to predict the impact of fluorine positional isomerism on binding mode and affinity before committing to synthesis or procurement of larger analog libraries.

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